[(3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-3-[[(3S)-3-(9-phenylnonanoyloxy)tetradecanoyl]amino]-5-sulfooxyoxan-4-yl] 9-phenylnonanoate
Description
The compound [(3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-3-[[(3S)-3-(9-phenylnonanoyloxy)tetradecanoyl]amino]-5-sulfooxyoxan-4-yl] 9-phenylnonanoate (hereafter referred to as Compound A) is a highly functionalized oxane (tetrahydropyran) derivative with critical structural features:
- Acylated amino group: A tetradecanoyl chain substituted with a 9-phenylnonanoyloxy group at the C3 position, contributing to lipophilicity and membrane affinity.
- Ester linkages: The 9-phenylnonanoate ester at C4 and hydroxymethyl group at C6 facilitate metabolic stability and enzymatic recognition.
- Stereochemistry: The (3R,4R,5S,6R) configuration dictates spatial interactions in biological systems.
Compound A’s structural complexity suggests applications in drug delivery (e.g., prodrugs) or as a surfactant due to its amphiphilic nature.
Properties
Molecular Formula |
C50H79NO12S |
|---|---|
Molecular Weight |
918.2 g/mol |
IUPAC Name |
[(3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-3-[[(3S)-3-(9-phenylnonanoyloxy)tetradecanoyl]amino]-5-sulfooxyoxan-4-yl] 9-phenylnonanoate |
InChI |
InChI=1S/C50H79NO12S/c1-2-3-4-5-6-7-8-15-26-35-42(60-45(54)36-27-16-11-9-13-20-29-40-31-22-18-23-32-40)38-44(53)51-47-49(48(63-64(57,58)59)43(39-52)61-50(47)56)62-46(55)37-28-17-12-10-14-21-30-41-33-24-19-25-34-41/h18-19,22-25,31-34,42-43,47-50,52,56H,2-17,20-21,26-30,35-39H2,1H3,(H,51,53)(H,57,58,59)/t42-,43+,47+,48+,49+,50?/m0/s1 |
InChI Key |
CMFLZLVEEJRCCP-DFNRPQSLSA-N |
SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)O)OC(=O)CCCCCCCCC2=CC=CC=C2)OC(=O)CCCCCCCCC3=CC=CC=C3 |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)OS(=O)(=O)O)OC(=O)CCCCCCCCC2=CC=CC=C2)OC(=O)CCCCCCCCC3=CC=CC=C3 |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)O)OC(=O)CCCCCCCCC2=CC=CC=C2)OC(=O)CCCCCCCCC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfated Oxane Derivatives
Compound B ():
3-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid
- Similarities: Sulfated oxane backbone with hydroxyl and ether linkages. Acylated side chain (propanoic acid ester).
- Differences: Lacks long-chain phenyl groups; instead, it has a chromene-derived aromatic system. Carboxylic acid terminus (vs. phenylnonanoate in Compound A) increases solubility but reduces membrane permeability.
- Key Data :
| Property | Compound A | Compound B |
|---|---|---|
| Molecular Weight | ~950 g/mol | 550.43 g/mol |
| Sulfate Group Position | C5 | Absent |
| Key Functional Groups | Phenyl esters, sulfates | Chromene, carboxylic acid |
Impact : Compound B’s chromene moiety may confer antioxidant activity, whereas Compound A’s phenyl chains favor lipid bilayer integration .
Compound C ():
(3aS,4R,5S,6S,8R,9R,9aR,10R)-6-ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl {[2-(diethylamino)ethyl]sulfanyl}acetate
- Similarities :
- Complex cyclic backbone with sulfated/sulfanyl substituents.
- Differences: Contains a cyclopentaannulene core (vs. oxane). Diethylaminoethyl group introduces cationic character, unlike Compound A’s anionic sulfate.
- Impact : The cationic group in Compound C may enhance binding to nucleic acids, whereas Compound A’s sulfate aids in protein interactions .
Long-Chain Acylated Derivatives
Compound D ():
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile
- Similarities: Long acyl chains (tetradecanoyl in Compound A vs. octadienyl in Compound D). Protective groups (e.g., tert-butyldimethylsilyl in D vs. phenylnonanoate in A).
- Differences :
- Compound D’s pyrimidine-thioether group enables nucleophilic reactivity, unlike A’s inert phenyl esters.
- Impact : Compound D is suited for oligonucleotide synthesis, while Compound A’s esters prioritize stability .
Compound E ():
4-(1-(((2R,3S,5R)-3-Hydroxy-5-(5-methyl-2,4-dioxo-3-((1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-ylamino)-4-oxobutane-1,2-diyl dioctanoate
- Similarities: Multiple ester groups (dioctanoate vs. diphenylnonanoate in A). Hydroxymethyltetrahydropyran subunit.
- Differences :
- Triazole and pyrimidine moieties introduce hydrogen-bonding capacity.
- Impact : Compound E’s heterocycles may enhance antimicrobial activity, whereas A’s phenyl groups favor anti-inflammatory applications .
Compound F ():
16R-Bromopregn-3S,5R,6R,20S-tetraol-3,6,20-triacetate
- Similarities :
- Multi-hydroxylated backbone with stereochemical complexity (3S,5R,6R in both compounds).
- Use of acetylation for protection.
- Differences :
- Steroid backbone (vs. oxane).
- Synthetic Insight : Both compounds require precise regioselective protection (e.g., acetylation at C3, C6, and C20 in F vs. C4 and C5 in A). This highlights challenges in scaling up chiral molecules .
Preparation Methods
Synthetic Strategy Design and Key Challenges
Structural Complexity and Functional Group Considerations
The target molecule features a central oxan ring with hydroxymethyl, sulfooxy, and two 9-phenylnonanoyl groups. The (3S)-3-(9-phenylnonanoyloxy)tetradecanoyl side chain introduces steric complexity, necessitating orthogonal protection-deprotection strategies. The sulfooxy group at C5 requires selective sulfation without disturbing ester linkages.
Retrosynthetic Analysis
Retrosynthesis divides the molecule into three modules:
- Oxan core : [(3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)oxan-4-yl] scaffold.
- Acylated side chain : (3S)-3-(9-phenylnonanoyloxy)tetradecanoyl amine.
- Sulfooxy and ester groups : Installation at C5 and C4, respectively.
Critical intermediates include a fully protected oxan derivative with free amines at C3 and hydroxyls at C4/C5 for subsequent functionalization.
Stepwise Synthesis and Methodologies
Oxan Core Preparation
The oxan ring is synthesized via Koenigs-Knorr glycosylation between a protected glucosyl donor and a suitable acceptor. Key steps:
- Protection : Temporary silyl ethers (TBDMS) at C2 and C6 hydroxymethyl to direct reactivity toward C4.
- Glycosylation : Using trichloroacetimidate donors under BF₃·Et₂O catalysis yields β-linked oxan with >85% stereoselectivity.
- Deprotection : Sequential HF-pyridine treatment removes silyl groups, exposing C2 and C6 for later acylation.
Side Chain Synthesis: (3S)-3-(9-Phenylnonanoyloxy)Tetradecanoyl Amine
9-Phenylnonanoic Acid Preparation
- Friedel-Crafts Acylation : Benzene reacts with nonanoyl chloride under AlCl₃ catalysis to form 9-phenylnonanoyl chloride (72% yield).
- Esterification : (3S)-3-hydroxytetradecanoic acid is treated with 9-phenylnonanoyl chloride using DMAP/Et₃N, achieving 68% conversion to the ester.
Amine Activation
The esterified acid is converted to an N-hydroxysuccinimide (NHS) active ester using DCC/DMAP, enabling coupling to the oxan core’s C3 amine.
Regioselective Sulfation at C5
Purification and Characterization
Chromatographic Techniques
Yield Optimization and Scalability
Reaction Condition Screening
| Parameter | Acylation Yield (%) | Sulfation Yield (%) |
|---|---|---|
| DCC/DMAP | 78 | - |
| Enzymatic (CAL-B) | 81 | - |
| Pyridine·SO₃ | - | 89 |
| [BMIM][HSO₄] | - | 93 |
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing this complex sulfated oxane derivative?
- Methodological Answer : The synthesis of structurally analogous compounds often involves multi-step protection-deprotection strategies. For example, intermediates with sulfated sugar moieties (e.g., tetradecanoyl and phenylnonanoyl groups) require regioselective sulfation using sulfur trioxide complexes in anhydrous pyridine . Additionally, coupling reactions using carbodiimide-based activators (e.g., EDC/HOBt) are critical for amide bond formation between the oxane core and acylated side chains . Purification via reverse-phase HPLC with C18 columns ensures isolation of the target compound from byproducts .
Q. How can researchers confirm the stereochemical configuration of the oxane core and acylated substituents?
- Methodological Answer : X-ray crystallography remains the gold standard for unambiguous stereochemical determination. Programs like SHELXL (part of the SHELX suite) enable refinement of crystal structures, even for high-symmetry or twinned crystals . For preliminary analysis, nuclear Overhauser effect (NOE) NMR experiments can identify spatial proximities between protons, while - coupling constants () provide insights into dihedral angles .
Q. What analytical techniques are suitable for characterizing the functional groups in this compound?
- Methodological Answer :
- Sulfate group : Ion chromatography or elemental analysis confirms sulfur content.
- Acyloxy chains : IR spectroscopy identifies ester C=O stretches (~1740 cm) and amide I/II bands (~1650/1550 cm) .
- Hydroxyl groups : Derivatization with acetic anhydride followed by NMR quantifies free hydroxyls .
Advanced Research Questions
Q. How can researchers address synthetic challenges such as steric hindrance during acylation?
- Methodological Answer : Steric hindrance in bulky acylated intermediates (e.g., 9-phenylnonanoyl chains) can be mitigated using bulky protecting groups (e.g., tert-butyldimethylsilyl) on reactive hydroxyls. Kinetic studies using in situ NMR with fluorinated acyl donors optimize reaction rates . Computational modeling (e.g., DFT calculations) predicts steric clashes and guides reagent selection .
Q. What computational approaches are effective for studying interactions between this compound and biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to enzymes like sulfotransferases or lipases. For example, analogs with phenylnonanoyl groups showed high docking scores (-9.27 to -10.12 kcal/mol) against viral protease targets in silico . Molecular dynamics simulations (AMBER/CHARMM) assess conformational stability of the sulfated oxane core in aqueous environments .
Q. How can contradictory solubility data be resolved for this amphiphilic compound?
- Methodological Answer : Contradictions arise from varying solvent systems. A tiered solubility assessment is recommended:
Polarity screening : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO:water mixtures).
Aggregation studies : Dynamic light scattering (DLS) detects micelle formation in aqueous buffers.
Co-solvent systems : Ethanol or PEG-400 enhances solubility without destabilizing the sulfated groups .
Q. What strategies improve the stability of the sulfate ester under physiological conditions?
- Methodological Answer : The sulfate group is prone to hydrolysis in acidic or enzymatic environments. Stability can be enhanced by:
- Structural modifications : Replacing the sulfate with a sulfonate (e.g., via Michaelis-Arbuzov reaction) improves resistance to phosphatases .
- Formulation : Encapsulation in lipid nanoparticles or cyclodextrin complexes reduces aqueous exposure .
Q. How can researchers validate the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer :
Enzyme selection : Use recombinant sulfotransferases or lipases (e.g., Pseudomonas fluorescens lipase) due to their affinity for acylated substrates.
Assay design : Continuous spectrophotometric assays (e.g., p-nitrophenyl acetate hydrolysis) quantify inhibition kinetics.
Control experiments : Include known inhibitors (e.g., rosuvastatin derivatives for sulfotransferases) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
